[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a thiomorpholine-4-carbonyl group at position 3. The 4-methoxyphenyl substituent contributes to lipophilicity and may influence π-π stacking interactions in biological targets, while the thiomorpholine moiety introduces a saturated sulfur-containing heterocycle that enhances solubility and metabolic stability compared to morpholine analogs .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJDWSQYODFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable electrophiles.
Incorporation of Thiomorpholine Moiety: The thiomorpholine moiety can be attached via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) or intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Observations
Bioactivity Trends: Thiadiazole and thiazole derivatives (e.g., ) often exhibit antitumor or antimicrobial activity due to their ability to disrupt DNA synthesis or enzyme function . Antifungal activity is prominent in compounds with hydrazone or thiazolidinone moieties (), suggesting that the target compound’s thiomorpholine group may need optimization for similar efficacy.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (Sonogashira coupling) or (amide coupling), though its 1,2,3-thiadiazole core may require specialized cyclization steps, as seen in for thiadiazole derivatives .
Structural Flexibility :
- Replacement of thiomorpholine with piperazine () or pyrrolidine () alters conformational flexibility and hydrogen-bonding capacity, impacting target selectivity.
Crystallographic and Physicochemical Data
- Planarity : Isostructural thiadiazole derivatives () exhibit near-planar geometries, facilitating stacking interactions with biological targets. The 4-methoxyphenyl group in the target compound may adopt a perpendicular orientation, as seen in , reducing steric hindrance .
Biological Activity
The compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone, with CAS number 1190241-34-9, is a thiadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula : C14H15N3O2S2
- Molar Mass : 321.42 g/mol
- Structure : The compound features a thiadiazole ring substituted with a methoxyphenyl group and a thiomorpholine moiety, which may contribute to its biological activities.
Anticancer Activity
Numerous studies have explored the anticancer potential of thiadiazole derivatives, including the compound .
Cytotoxicity Studies
- General Findings : Thiadiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating potent inhibition of cell proliferation in lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cell lines .
- Specific Data :
The anticancer activity of thiadiazole compounds is often attributed to their ability to interact with tubulin, disrupting microtubule dynamics and inhibiting cell division. Molecular docking studies suggest that these compounds can form hydrogen bonds and π-cation interactions with tubulin, which are crucial for their antiproliferative effects .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. While specific data on 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is limited, similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria.
Case Studies
- Antibacterial Activity : Some thiadiazole derivatives were tested against common bacterial strains and demonstrated significant inhibition zones in agar diffusion tests.
- Fungal Inhibition : Thiadiazoles have also been evaluated for antifungal activity, showing effectiveness against various fungal pathogens.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
